3-Hydroxy-6-methyl-4-oxo-1,4-dihydropyridine-2-carboxylic acid
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Overview
Description
3-Hydroxy-6-methyl-4-oxo-1,4-dihydropyridine-2-carboxylic acid is a heterocyclic compound with significant importance in various fields of chemistry and biology. This compound is characterized by its pyridine ring structure, which is substituted with hydroxyl, methyl, and carboxylic acid groups. The presence of these functional groups imparts unique chemical properties to the compound, making it a valuable intermediate in organic synthesis and a potential candidate for pharmaceutical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-6-methyl-4-oxo-1,4-dihydropyridine-2-carboxylic acid typically involves the reaction of ethyl aminocrotonates with derivatives of malonic acid . This method allows for the formation of the pyridine ring with the desired substituents. The reaction conditions often include the use of a base catalyst and controlled temperature to ensure the proper formation of the product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This approach allows for better control over the reaction parameters, leading to higher yields and purity of the final product. The use of automated systems and advanced analytical techniques ensures the consistent quality of the compound.
Chemical Reactions Analysis
Types of Reactions
3-Hydroxy-6-methyl-4-oxo-1,4-dihydropyridine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The hydroxyl and carboxylic acid groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Nucleophiles such as amines and alcohols can react with the hydroxyl and carboxylic acid groups under acidic or basic conditions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of esters, amides, and other derivatives.
Scientific Research Applications
3-Hydroxy-6-methyl-4-oxo-1,4-dihydropyridine-2-carboxylic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-Hydroxy-6-methyl-4-oxo-1,4-dihydropyridine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, thereby modulating biochemical pathways and exerting its effects. For example, it has been shown to inhibit the activity of influenza endonuclease, which is crucial for viral replication . The binding of the compound to the active site of the enzyme prevents the cleavage of viral RNA, thereby inhibiting the replication process.
Comparison with Similar Compounds
Similar Compounds
4-Hydroxy-2-quinolones: These compounds share a similar heterocyclic structure and exhibit comparable biological activities.
Indole Derivatives: Indoles are another class of heterocyclic compounds with diverse biological activities and synthetic applications.
Uniqueness
3-Hydroxy-6-methyl-4-oxo-1,4-dihydropyridine-2-carboxylic acid is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C7H7NO4 |
---|---|
Molecular Weight |
169.13 g/mol |
IUPAC Name |
3-hydroxy-6-methyl-4-oxo-1H-pyridine-2-carboxylic acid |
InChI |
InChI=1S/C7H7NO4/c1-3-2-4(9)6(10)5(8-3)7(11)12/h2,10H,1H3,(H,8,9)(H,11,12) |
InChI Key |
XNWQBUPQWNNJAL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)C(=C(N1)C(=O)O)O |
Origin of Product |
United States |
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